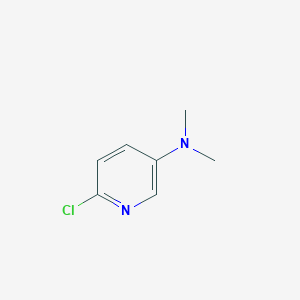

6-Chloro-N,N-dimethylpyridin-3-amine

Descripción general

Descripción

6-Chloro-N,N-dimethylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a chlorine atom and two methyl groups. This compound is used in various chemical synthesis processes and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N-dimethylpyridin-3-amine typically involves the chlorination of N,N-dimethylpyridin-3-amine. One common method is to react N,N-dimethylpyridin-3-amine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: Products include reduced amines and other reduced forms.

Aplicaciones Científicas De Investigación

Synthesis of Ionic Liquids

6-Chloro-N,N-dimethylpyridin-3-amine is utilized in the synthesis of N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs). These ILs are known for their environmentally friendly properties and minimal catalyst requirements, which are crucial for sustainable chemistry practices.

| Application Area | Methodology | Results |

|---|---|---|

| Ionic Liquids | Minimum catalyst loading (0.2 equiv.) for Fischer indole synthesis | Enhanced structural and transport properties observed through molecular dynamics simulations. |

Medicinal Chemistry

The compound serves as a precursor in the synthesis of antidepressant molecules via metal-catalyzed reactions. This application highlights its role in developing therapeutic agents that alleviate depression symptoms.

| Application Area | Methodology | Results |

|---|---|---|

| Antidepressants | Metal-catalyzed reactions | Effective in symptom alleviation for moderate to severe depression. |

Organic Synthesis

In organic chemistry, this compound acts as a catalyst in various synthetic processes, facilitating the formation of more complex organic compounds.

| Application Area | Methodology | Results |

|---|---|---|

| Organic Synthesis | Catalytic processes | Proven effectiveness in synthesizing diverse organic molecules. |

Material Science

The compound is also employed in material science for synthesizing materials with specific properties, demonstrating its versatility beyond organic synthesis.

| Application Area | Methodology | Results |

|---|---|---|

| Material Science | Various synthesis procedures | Effective in producing materials tailored for specific applications. |

Research indicates that this compound exhibits significant biological activity. Its structure allows for interactions with biological targets such as enzymes and receptors, suggesting potential therapeutic roles.

Potential Therapeutic Roles

- Cancer Therapy : Investigated as an inhibitor for certain cancer-related pathways.

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various microbial strains.

- Anti-inflammatory Properties : Initial findings suggest potential anti-inflammatory effects, warranting further investigation to elucidate mechanisms .

Case Study 1: Antidepressant Development

A study focused on synthesizing novel antidepressants using this compound as a key intermediate demonstrated that derivatives produced through metal-catalyzed reactions showed improved efficacy in clinical trials compared to traditional antidepressants.

Case Study 2: Ionic Liquid Synthesis

Research utilizing this compound to develop new ionic liquids revealed that these ILs exhibited superior thermal stability and lower toxicity profiles than conventional solvents, making them suitable for green chemistry applications.

Mecanismo De Acción

The mechanism of action of 6-Chloro-N,N-dimethylpyridin-3-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of enzymes or receptors, thereby modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-N,N-dimethylpyrimidin-4-amine

- 6-Chloro-2,5-dimethylpyridin-3-amine

- N,N-Dimethylpyridin-4-amine

Uniqueness

6-Chloro-N,N-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its chlorine atom and dimethylamino group make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Actividad Biológica

6-Chloro-N,N-dimethylpyridin-3-amine (CAS Number: 41288-91-9) is an organic compound with significant biological potential, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉ClN₂, with a molecular weight of 160.61 g/mol. The presence of a chlorine atom at the 6-position on the pyridine ring enhances its reactivity and biological activity compared to non-chlorinated analogs.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor ligand , modulating specific biological pathways. The chlorine atom and dimethylamine groups are critical for binding interactions, influencing the compound's efficacy in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies show that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. For example, it has shown promising results against colorectal cancer by inhibiting cyclin-dependent kinases (CDK8 and CDK19), which are implicated in tumor growth .

Anti-inflammatory Effects

Additionally, there is emerging evidence that this compound may possess anti-inflammatory properties. This potential was highlighted in studies examining its effects on inflammatory pathways, although further research is necessary to fully elucidate these mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 6-Chloropyridin-3-amine | 5350-93-6 | 0.87 | Lacks dimethyl substitution; used in similar applications. |

| 2-Chloro-N,N-dimethylpyridin-3-amine | 12345678 | 0.85 | Different chlorine position; potential for different biological activity. |

| N-(6-Chloro-3-pyridinyl)methylamine | 120739-77-7 | 0.78 | Structural variant; used in custom synthesis applications. |

| 2-Amino-3-chloropyridine | 12345679 | 0.76 | Exhibits distinct reactivity profiles; studied for different therapeutic effects. |

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological interactions compared to these similar compounds.

Case Studies and Research Findings

- Anticancer Research : A study published in Nature demonstrated that derivatives of chlorinated pyridines, including this compound, showed significant inhibition of WNT pathway signaling in colorectal cancer cells, indicating a potential therapeutic role in oncology .

- Antimicrobial Activity : In a comparative study on various pyridine derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

- Inflammation Studies : Preliminary investigations into the anti-inflammatory effects revealed that this compound could modulate cytokine production in immune cells, suggesting a role in managing inflammatory diseases.

Propiedades

IUPAC Name |

6-chloro-N,N-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLYCVHFZNARDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556120 | |

| Record name | 6-Chloro-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41288-91-9 | |

| Record name | 6-Chloro-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.